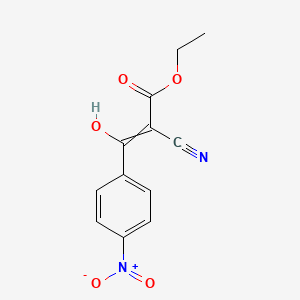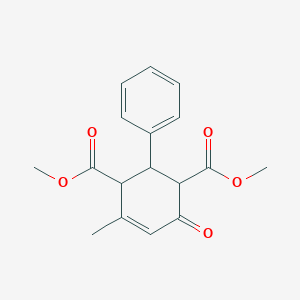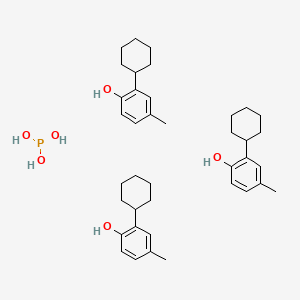
2-Cyclohexyl-4-methylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4-methylphenol;phosphorous acid is a compound that combines the structural features of a phenol and a phosphorous acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-methylphenol;phosphorous acid typically involves the reaction of cyclohexylmethylphenol with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored and controlled to maintain consistent quality and to minimize the formation of by-products. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-methylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclohexyl-4-methylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methylphenol;phosphorous acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid moiety can act as a ligand for metal ions or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Cyclohexyl-4-methylphenol;phosphorous acid can be compared with other similar compounds, such as:
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexylphenol: Similar to 2-Cyclohexyl-4-methylphenol but without the phosphorous acid moiety.
Phosphorous Acid: A compound with the formula H3PO3, lacking the phenolic group.
The uniqueness of this compound lies in its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
90332-34-6 |
|---|---|
Molecular Formula |
C39H57O6P |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
2-cyclohexyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C13H18O.H3O3P/c3*1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11;1-4(2)3/h3*7-9,11,14H,2-6H2,1H3;1-3H |
InChI Key |
KJHOJNSNJSKFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCCC2.CC1=CC(=C(C=C1)O)C2CCCCC2.CC1=CC(=C(C=C1)O)C2CCCCC2.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


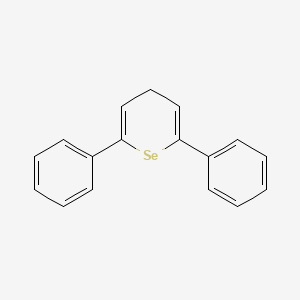

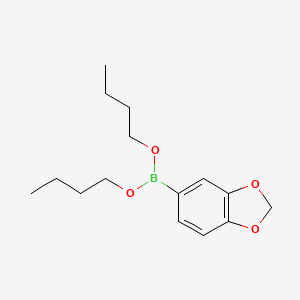
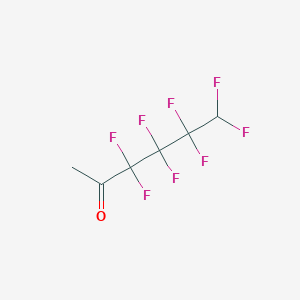

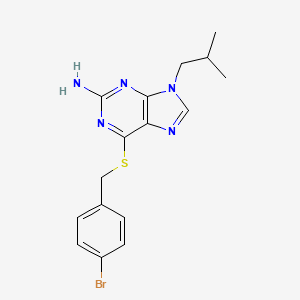

![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
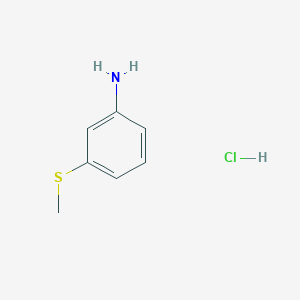
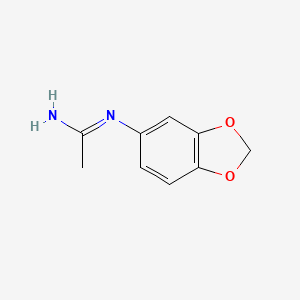
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
